molecular formula C12H15N3O3 B2869119 1-(But-2-yn-1-yl)-4-morpholino-1,4-dihydropyrazine-2,3-dione CAS No. 2319851-01-7

1-(But-2-yn-1-yl)-4-morpholino-1,4-dihydropyrazine-2,3-dione

Cat. No.: B2869119
CAS No.: 2319851-01-7
M. Wt: 249.27
InChI Key: ABMDQRZHESLSNJ-UHFFFAOYSA-N
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Description

1-(But-2-yn-1-yl)-4-morpholino-1,4-dihydropyrazine-2,3-dione is a heterocyclic compound featuring a 1,4-dihydropyrazine-2,3-dione core substituted with a but-2-yn-1-yl group at the 1-position and a morpholino moiety at the 4-position. The compound’s design leverages substituent effects to modulate physicochemical properties (e.g., solubility, lipophilicity) and target interactions, as seen in related analogs .

Properties

IUPAC Name

1-but-2-ynyl-4-morpholin-4-ylpyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-2-3-4-13-5-6-15(12(17)11(13)16)14-7-9-18-10-8-14/h5-6H,4,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMDQRZHESLSNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C=CN(C(=O)C1=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(But-2-yn-1-yl)-4-morpholino-1,4-dihydropyrazine-2,3-dione typically involves the reaction of but-2-yn-1-yl derivatives with morpholine and dihydropyrazine-dione precursors. One common method involves the use of ZnBr2 and Oxone as catalysts in a mixed solvent system of acetonitrile and water . The reaction proceeds through a regioselective pathway, resulting in high yields and short reaction times.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the production rate and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(But-2-yn-1-yl)-4-morpholino-1,4-dihydropyrazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the but-2-yn-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(But-2-yn-1-yl)-4-morpholino-1,4-dihydropyrazine-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(But-2-yn-1-yl)-4-morpholino-1,4-dihydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit dipeptidyl peptidase-4 (DPP-4), which plays a role in glucose metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional characteristics of 1-(But-2-yn-1-yl)-4-morpholino-1,4-dihydropyrazine-2,3-dione are best understood through comparison with analogs sharing the dihydropyrazine-2,3-dione core but differing in substituents. Key compounds and their properties are summarized below:

Table 1: Structural and Functional Comparison of Dihydropyrazine-2,3-dione Derivatives

Compound Name R1 Substituent R4 Substituent Molecular Formula Molecular Weight* Key Properties/Activities References
Target Compound But-2-yn-1-yl Morpholino C12H17N3O3 251.29 High polarity (morpholino); potential DAO inhibitor
5-(((4-(Trifluoromethyl)phenyl)thio)methyl)-1,4-dihydropyrazine-2,3-dione (4-Trifluoromethylphenyl)thio - C12H10F3N2O2S 303.28 High lipophilicity; DAO inhibition
5-Phenethyl-1,4-dihydropyrazine-2,3-dione Phenethyl - C12H12N2O2 216.24 Moderate lipophilicity; DAO inhibition
1-Phenyl-1,4-dihydropyrazine-2,3-dione Phenyl - C10H8N2O2 188.18 Anthelmintic activity (analogous)
1-(Cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione Cyclopropylmethyl - C8H10N2O2 166.18 Structural simplicity; building block

*Molecular weights are calculated based on inferred formulas where direct data is unavailable.

Key Comparative Insights

Substituent Effects on Physicochemical Properties: The morpholino group in the target compound enhances polarity and aqueous solubility compared to arylthio (e.g., trifluoromethylphenylthio in ) or alkyl (e.g., phenethyl in ) substituents. This aligns with trends in , where morpholino analogs exhibit improved solubility over lipophilic derivatives . But-2-yn-1-yl introduces an alkyne moiety, which may confer rigidity and enable click chemistry modifications. This contrasts with thioether or aryl groups, which increase lipophilicity (ClogP >3 in ) .

Biological Activity: DAO inhibition is a common theme among analogs with electron-withdrawing substituents (e.g., trifluoromethyl , sulfonyl ), suggesting the target compound’s morpholino group may engage in hydrogen bonding within the enzyme’s active site. Anthelmintic activity in phenyl-substituted derivatives () highlights the core’s versatility, though the target compound’s biological profile remains underexplored .

Synthetic Strategies: The target compound’s synthesis likely involves nucleophilic substitution at the pyrazine nitrogen, analogous to methods in (bromination/sulfonation) and (acid-mediated deprotection) . Morpholino incorporation may follow reductive alkylation or Mitsunobu reactions, as seen in piperazine-2,3-dione derivatives () .

Research Findings and Data

  • DAO Inhibition: Analogs like 5-(((4-(Trifluoromethyl)phenyl)thio)methyl)-1,4-dihydropyrazine-2,3-dione (m/z 285 [M+H]+) show potent inhibition (IC50 <100 nM), attributed to hydrophobic interactions with the enzyme’s active site . The target compound’s morpholino group may alter binding kinetics due to polar interactions.
  • Anthelmintic Activity : Piperazine-2,3-dione derivatives (e.g., 1,4-bis-(4-substituted benzyl)-piperazine-2,3-diones) exhibit ClogP values ~2.5–3.5 and significant activity against Enterobius vermicularis (), suggesting dihydropyrazine-diones with balanced lipophilicity are promising scaffolds .

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